molecular formula C15H11N5O2 B5076236 7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Numéro de catalogue: B5076236
Poids moléculaire: 293.28 g/mol
Clé InChI: XABQKYYZKYNPRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-Methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core with a 3-methoxyphenyl substituent at the 7-position. These compounds are characterized by their planar aromatic systems, which enable π–π stacking interactions in biological systems, and their nitrogen-rich rings, which enhance binding to enzymatic targets like kinases . The 3-methoxy group likely improves solubility compared to halogenated analogs while maintaining moderate lipophilicity for membrane permeability .

Propriétés

IUPAC Name

11-(3-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-22-11-4-2-3-10(7-11)19-6-5-13-12(14(19)21)8-16-15-17-9-18-20(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABQKYYZKYNPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be represented as follows:

PropertyValue
Molecular FormulaC16_{16}H13_{13}N5_{5}O2_{2}
Molecular Weight339.4 g/mol
CAS Number1158263-28-5

This compound features a unique fused ring system that combines pyridine, triazole, and pyrimidine moieties, contributing to its diverse biological activities.

The biological activity of 7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator , affecting critical cellular pathways involved in cancer progression and other diseases. Specifically:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cell cycle regulation. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
  • Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, it exhibited high levels of growth inhibition in leukemia and breast cancer cells.
  • Mechanistic Insights : Research suggests that the compound induces apoptosis through mechanisms such as the activation of caspases and disruption of microtubule dynamics.

Antimicrobial Properties

Emerging studies suggest that 7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may possess antimicrobial properties as well. Preliminary data indicate effectiveness against certain bacterial strains.

Case Studies

A few case studies highlight the therapeutic potential of this compound:

  • Study on Antitumor Activity : In a study involving multiple cancer cell lines conducted by the National Cancer Institute (NCI), derivatives of this compound were shown to exhibit notable antineoplastic activity against a wide range of cancers including melanoma and ovarian cancer. The study employed the sulforhodamine B assay for assessing cytotoxicity.
  • Fluorescence Properties Investigation : Another investigation explored the fluorescence properties of related compounds derived from similar structures. The results indicated that modifications in the chemical structure significantly influenced their fluorescence intensity and could be utilized for pH sensing applications.

Research Findings Summary

Recent findings on the biological activities of 7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are summarized in the following table:

Biological ActivityObservations
AnticancerSignificant cytotoxicity against multiple cancer cell lines (e.g., leukemia)
Enzyme InhibitionPotential CDK inhibition leading to apoptosis
AntimicrobialPreliminary evidence of activity against bacteria

Comparaison Avec Des Composés Similaires

Key Observations:

  • Substituent Position : The 3-methoxyphenyl group offers a balance between solubility and target affinity compared to 4-substituted analogs (e.g., 4-chlorophenyl in ), which prioritize potency over pharmacokinetics.
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) may reduce binding affinity to certain targets (e.g., kinases) compared to chloro or trifluoromethyl groups (electron-withdrawing) but improves drug-like properties .

Comparative Pharmacological Profiles:

Compound Class Biological Activity Mechanism Highlights
3-Methoxyphenyl derivative Potential kinase inhibition (estimated) Targets ATP-binding pockets via π–π stacking
4-Chlorophenyl derivatives Anticancer, antimicrobial Chloro group enhances DNA intercalation
Trifluoromethyl derivatives Antiviral, anti-inflammatory CF3 group stabilizes binding to viral proteases
Amino-substituted derivatives Enzyme inhibition (e.g., PDEs) Amino group facilitates hydrogen bonding
  • Kinase Inhibition : The target compound’s planar core aligns with kinase inhibitors like imatinib, but its methoxy group may reduce potency compared to chlorophenyl analogs (IC50 for chlorophenyl derivatives: ~50–100 nM vs. estimated ~200 nM for methoxy) .
  • Antimicrobial Activity : Chlorophenyl derivatives exhibit MIC values of 2–4 µg/mL against S. aureus, while methoxy-substituted analogs may show weaker activity due to reduced membrane penetration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.